molecular formula C18H25BrN2O3 B8777112 Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate

Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate

Cat. No. B8777112
M. Wt: 397.3 g/mol
InChI Key: TYNVREAHYQUWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25BrN2O3 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-10-8-15(9-11-21)20-16(22)12-13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,22)

InChI Key

TYNVREAHYQUWQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Bromo-phenyl)-acetic acid (2.84 g, 13.2 mmol, 1.1 equiv.) was dissolved in DCM (60 mL) and DMF (15 mL) to form a suspension and was cooled to an ice-water bath. To this was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2.4 g, 12 mmol, 1.0 equiv.), followed by N-methylmorpholine (4 mL, 3.68 g, 3 equiv.), 1-Hydroxylbenzotriazole (HOBT) (22.12 g, 15.7 mmol, 1.3 equiv.), sequentially. It was still a suspension. More DMF (10 mL) was added but did not dissolve. EDC.HCl (3.13 g, 16.3 mmol, 1.3 equiv.) was added at 0° C. The suspension slowly (15 min.) turned into a light yellow clear solution. The resultant clear light yellow solution was stirred at r.t. for 1 h, it turned into cloudy again. The mixture was stirred overnight. TLC (5 % MeOH in DCM) and LC/MS detected the product peak at retention time of 3.608 min with MS 334/336. The reaction was quenched with saturated sodium bicarbonate aqueous solution (100 mL) and 10 mL of DCM. The suspension was stirred for 1 h at rt and then filtered, rinsed with plenty of water. The white powder was air-dried under suction overnight to get 4.62 g (96.9% yield) of the title compound as a very white crystalline material.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
22.12 g
Type
reactant
Reaction Step Five
Quantity
3.13 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Nine
Yield
96.9%

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